4-Nitrophenyl acetate

Description

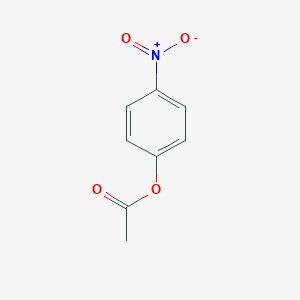

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUUDNIGJSLPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061191 | |

| Record name | Acetic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 4-Nitrophenyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00186 [mmHg] | |

| Record name | 4-Nitrophenyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

830-03-5 | |

| Record name | 4-Nitrophenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ACETOXYNITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I902J0QH9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Nitrophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl acetate (B1210297) (4-NPA), also commonly referred to as p-nitrophenyl acetate (pNPA), is an organic ester of significant interest in biochemical and pharmaceutical research. Structurally, it is the product of the formal condensation of the hydroxyl group of 4-nitrophenol (B140041) with the carboxyl group of acetic acid. Its primary utility stems from its role as a chromogenic substrate for a variety of hydrolytic enzymes. The enzymatic cleavage of the ester bond releases 4-nitrophenol, which, upon ionization to the 4-nitrophenolate (B89219) ion under neutral to alkaline conditions, produces a distinct yellow color. This colorimetric change allows for a simple and continuous spectrophotometric assay to determine the activity of enzymes such as esterases, lipases, and proteases like chymotrypsin (B1334515). This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and relevant biochemical pathways associated with 4-Nitrophenyl acetate.

Chemical and Physical Properties

4-Nitrophenyl acetate is typically a white to pale yellow crystalline solid at room temperature. It is stable under standard conditions but should be protected from moisture, as it can undergo slow hydrolysis.

Physical Data

The key physical and chemical properties of 4-Nitrophenyl acetate are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | (4-nitrophenyl) acetate | [1] |

| CAS Number | 830-03-5 | [2] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Off-white, beige, or yellow crystalline powder | [2][3] |

| Melting Point | 75 - 79 °C | [2][3] |

| Boiling Point | 314.2 °C (rough estimate) | [4] |

| Water Solubility | 0.53 g/L; Insoluble to partly miscible | [4][5] |

| LogP (Octanol/Water) | 1.58 | [6] |

| Vapor Pressure | 0.0014 mmHg at 25°C | [4] |

Solubility

4-Nitrophenyl acetate exhibits limited solubility in water but is soluble in many common organic solvents. This differential solubility is crucial for its use in biochemical assays, where it is often dissolved in a small amount of organic solvent before being introduced to an aqueous buffer system.

| Solvent | Solubility | Reference(s) |

| Water | Limited / Poorly soluble | [7] |

| Ethanol | Soluble | [7] |

| Methanol | Soluble | [2] |

| Acetone | Soluble | [7] |

| Dichloromethane | Soluble | [7] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [7] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Nitrophenyl acetate. The key spectral characteristics are provided below. The hydrolysis product, 4-nitrophenol/4-nitrophenolate, is monitored spectrophotometrically around 400-410 nm.[3]

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 8.16 (d, 2H), 7.44 (d, 2H), 2.06 (s, 3H) ppm | [5] |

| ¹³C NMR | (100 MHz, CDCl₃): δ 169.68, 157.97, 145.43, 122.76, 121.53, 20.05 ppm | [5] |

| IR Spectroscopy | Conforms to structure | [6] |

| UV-Vis (Hydrolysis Product) | λmax ≈ 405 nm (for 4-nitrophenolate) | [2] |

| Mass Spectrometry | m/z = 181.06 | [5] |

Reactivity and Stability

Stability: 4-Nitrophenyl acetate is stable under normal temperatures and pressures in a dry environment. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, with storage at -20°C often recommended to maintain quality.[4]

Reactivity:

-

Hydrolysis: The most significant reaction is the hydrolysis of the ester bond, which can be catalyzed by acid, base, or enzymes. This reaction yields 4-nitrophenol and acetic acid. The liberated 4-nitrophenol is the basis for its use in colorimetric assays.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5] Contact with strong bases will rapidly accelerate hydrolysis.

-

Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 4-Nitrophenyl acetate and its application in a standard enzyme assay.

Synthesis of 4-Nitrophenyl Acetate

This protocol describes the synthesis of 4-Nitrophenyl acetate via the acylation of 4-nitrophenol using acetic anhydride (B1165640).

Materials:

-

4-Nitrophenol

-

Acetic anhydride

-

Pyridine (B92270) (or a few drops of concentrated sulfuric acid as a catalyst)

-

Ethanol

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser (if heating)

-

Büchner funnel and filter paper

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitrophenol in a minimal amount of pyridine (acting as both solvent and catalyst). Alternatively, use a non-basic solvent and add a catalytic amount of concentrated sulfuric acid.

-

Addition of Acylating Agent: While stirring, slowly add 1.1 to 1.5 equivalents of acetic anhydride to the solution. The reaction is exothermic; maintain the temperature with an ice bath if necessary.

-

Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product and quench any unreacted acetic anhydride.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as absolute ethanol, to yield pure 4-Nitrophenyl acetate as a crystalline solid.

-

Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.

General Protocol for Esterase Activity Assay

This protocol outlines a general method for measuring esterase activity in a 96-well microplate format using 4-NPA as the substrate.

Materials:

-

Enzyme solution (e.g., esterase, lipase) of unknown activity

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM potassium phosphate, pH 7.4)

-

4-Nitrophenyl acetate (4-NPA)

-

Substrate Stock Solution (e.g., 10-20 mM 4-NPA in DMSO or acetonitrile)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Methodology:

-

Reagent Preparation:

-

Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).

-

Prepare the 4-NPA stock solution in an appropriate organic solvent like DMSO.[7]

-

Dilute the enzyme solution to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

-

Reaction Setup:

-

In each well of the 96-well plate, add the assay buffer. A typical reaction volume is 200 µL.

-

Add the diluted enzyme solution to the appropriate wells.

-

Include a "no-enzyme" control well containing only the assay buffer and substrate to measure the rate of spontaneous, non-enzymatic hydrolysis of 4-NPA.[1]

-

-

Initiation and Measurement:

-

Pre-incubate the plate at the reaction temperature for 5 minutes.

-

Initiate the reaction by adding a small volume of the 4-NPA stock solution to each well.[7]

-

Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.[3][7]

-

-

Data Analysis:

-

Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing wells.

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Convert the rate (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient of 4-nitrophenol under the specific assay conditions (pH, temperature).

-

Key Mechanisms and Workflows

Visualizing the biochemical pathways and experimental procedures involving 4-NPA is essential for a complete understanding. The following diagrams, rendered using Graphviz, illustrate these core concepts.

Chymotrypsin-Catalyzed Hydrolysis of 4-NPA

The hydrolysis of 4-NPA by the protease chymotrypsin is a classic example of a "ping-pong" mechanism involving a covalent enzyme intermediate. The process occurs in two main phases: a rapid "burst" phase (acylation) followed by a slower, steady-state phase (deacylation).

Experimental Workflow for Enzyme Activity Measurement

The following diagram outlines the logical steps for a typical spectrophotometric enzyme assay using 4-NPA.

Conclusion

4-Nitrophenyl acetate remains an invaluable tool for researchers in biochemistry, enzymology, and drug development. Its well-characterized chemical properties, straightforward synthesis, and the robust colorimetric signal generated upon hydrolysis make it a reliable and efficient substrate for studying a wide range of esterolytic enzymes. The protocols and data presented in this guide offer a comprehensive technical resource for the effective application of 4-Nitrophenyl acetate in a laboratory setting. Proper handling and an understanding of its stability and reactivity are crucial for obtaining accurate and reproducible results.

References

- 1. 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NITROPHENYL ACETATE [sdfine.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. merckmillipore.com [merckmillipore.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

4-Nitrophenyl Acetate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl acetate (B1210297) (4-NPA) is a crucial chemical compound frequently employed in biochemical and pharmaceutical research. As an ester of acetic acid and 4-nitrophenol (B140041), its primary utility lies in its role as a chromogenic substrate for the detection and quantification of various esterase and lipase (B570770) activities. The enzymatic hydrolysis of 4-NPA yields 4-nitrophenol, a yellow-colored product that can be easily measured spectrophotometrically, providing a straightforward method for assaying enzyme kinetics.[1][2] A thorough understanding of its physical properties is paramount for its proper handling, storage, and application in experimental settings. This technical guide provides an in-depth overview of the core physical properties of 4-nitrophenyl acetate, complete with experimental protocols and a workflow for its most common application.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-nitrophenyl acetate are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₄ | [3] |

| Molecular Weight | 181.15 g/mol | [3][4] |

| Appearance | Off-white to beige or pale yellow crystalline powder | [5][6] |

| Melting Point | 76 - 79 °C (168.8 - 174.2 °F) | [1][6][7][8] |

| Boiling Point | Not available; decomposes upon strong heating. | [5][9] |

| Density | 1.244 g/cm³ (at 20 °C) | [4] |

| Vapor Pressure | <0.1 hPa (at 20 °C) | [4] |

Solubility Profile

The solubility of 4-nitrophenyl acetate is a critical factor in its use as a substrate in aqueous buffer systems for enzymatic assays. While it is sparingly soluble in water, it exhibits good solubility in several organic solvents.[7][10]

| Solvent | Solubility | Reference(s) |

| Water | Insoluble to partly miscible (0.53 g/L) | [4][5][7] |

| Ethanol | Soluble (100 mg/mL, with heating) | [11] |

| Acetone | Soluble | [10] |

| Dichloromethane | Soluble | [10] |

| Methanol (B129727) | Soluble | [1] |

| Ether | Soluble | [12] |

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of 4-nitrophenyl acetate. The following table summarizes its key spectral features.

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR (in CDCl₃) | δ ~8.2 ppm (d, 2H, aromatic), ~7.3 ppm (d, 2H, aromatic), ~2.3 ppm (s, 3H, acetyl) | [13] |

| ¹³C NMR (in CDCl₃) | Signals for acetyl carbonyl, aromatic carbons, and acetyl methyl group. | [13][14] |

| FTIR (KBr pellet) | Characteristic peaks for C=O (ester), C-O (ester), and NO₂ stretching vibrations. | [9][15] |

| UV-Vis (in solution) | Absorbance maximum around 270-300 nm. The product of its hydrolysis, 4-nitrophenol, has a characteristic absorbance at ~405-410 nm under basic conditions. | [1][3][9] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. | [16] |

Experimental Protocols

Determination of Melting Point

The melting point of 4-nitrophenyl acetate can be determined using the capillary tube method with a melting point apparatus.[5][17]

Materials:

-

4-Nitrophenyl acetate sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the 4-nitrophenyl acetate sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (around 60-65 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[17]

-

The melting point is reported as the recorded range. For a pure substance, this range should be narrow, typically within 1-2 °C.

Determination of Solubility (Qualitative)

A general procedure to qualitatively assess the solubility of 4-nitrophenyl acetate in various solvents is as follows:[12]

Materials:

-

4-Nitrophenyl acetate

-

Test tubes

-

A selection of solvents (e.g., water, ethanol, acetone)

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 10-20 mg of 4-nitrophenyl acetate into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube in small portions.

-

After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid against a contrasting background.

-

If the solid dissolves completely, the substance is considered soluble in that solvent at the tested concentration.

-

If the solid does not dissolve, the substance is considered sparingly soluble or insoluble.

-

The process can be repeated with gentle heating to assess temperature effects on solubility, though caution should be exercised with volatile organic solvents.

UV-Vis Spectroscopy for Esterase/Lipase Activity Assay

The most common application of 4-nitrophenyl acetate is in enzyme activity assays. The following protocol outlines a typical procedure.[1][9][18]

Materials:

-

4-Nitrophenyl acetate

-

Enzyme solution (e.g., esterase or lipase)

-

Buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer, pH adjusted to the enzyme's optimum)

-

Organic solvent for stock solution (e.g., methanol or ethanol)

-

Spectrophotometer and cuvettes

Procedure:

-

Preparation of 4-Nitrophenyl Acetate Stock Solution: Dissolve a known amount of 4-nitrophenyl acetate in a minimal amount of a suitable organic solvent (e.g., 10 mg/mL in methanol) to create a concentrated stock solution.[1]

-

Preparation of Working Substrate Solution: Dilute the stock solution with the assay buffer to the desired final concentration. This solution should be prepared fresh daily.[1]

-

Enzyme Preparation: Prepare a solution of the enzyme in the assay buffer at the desired concentration.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to measure absorbance at the wavelength corresponding to the 4-nitrophenolate (B89219) anion (typically 405-410 nm).[1][19]

-

Equilibrate the assay buffer and enzyme solution to the desired reaction temperature (e.g., 37 °C).[18]

-

In a cuvette, mix the assay buffer and the enzyme solution.

-

Initiate the enzymatic reaction by adding the 4-nitrophenyl acetate working solution to the cuvette and mix quickly.

-

Immediately begin recording the absorbance at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The rate of the reaction is determined by the linear increase in absorbance over time, which is proportional to the rate of 4-nitrophenol production and thus the enzyme activity. A blank reaction without the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.[11]

Mandatory Visualization

Experimental Workflow for Enzyme Activity Assay using 4-Nitrophenyl Acetate

The following diagram illustrates the typical workflow for an esterase or lipase activity assay using 4-nitrophenyl acetate as the substrate.

Caption: A flowchart of the experimental procedure for determining enzyme activity using 4-nitrophenyl acetate.

Conclusion

4-Nitrophenyl acetate is a valuable tool in scientific research, particularly in the field of enzymology. Its well-defined physical and spectral properties, coupled with its utility as a chromogenic substrate, make it an indispensable reagent. This guide provides the essential data and protocols required for its effective and safe use in a laboratory setting. Adherence to these methodologies will ensure accurate and reproducible results in research and development applications.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. byjus.com [byjus.com]

- 8. benchchem.com [benchchem.com]

- 9. emerginginvestigators.org [emerginginvestigators.org]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. rsc.org [rsc.org]

- 14. 4-NITROPHENYL ACETATE(830-03-5) 13C NMR [m.chemicalbook.com]

- 15. 4-NITROPHENYL ACETATE(830-03-5) IR Spectrum [chemicalbook.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. pennwest.edu [pennwest.edu]

- 18. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2.5. Enzymatic Activity Assay [bio-protocol.org]

An In-depth Technical Guide to 4-Nitrophenyl Acetate (CAS 830-03-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl acetate (B1210297) (4-NPA), a crystalline solid with the CAS number 830-03-5, is a crucial chromogenic substrate in biochemical and pharmaceutical research.[1][2][3] Its primary application lies in the spectrophotometric determination of esterase and lipase (B570770) activity.[4][5][6] The enzymatic hydrolysis of 4-NPA yields 4-nitrophenol (B140041), a yellow-colored product, allowing for a simple and reliable colorimetric assay.[6] This guide provides a comprehensive overview of 4-NPA, including its chemical and physical properties, synthesis, applications, and detailed experimental protocols for its use in enzyme kinetics.

Chemical and Physical Properties

4-Nitrophenyl acetate is a phenyl acetate ester that is synthesized from the formal condensation of the hydroxyl group of 4-nitrophenol with the carboxyl group of acetic acid.[4][7] It is typically a pale yellow to amber-colored crystalline solid.[5]

Table 1: Physical and Chemical Properties of 4-Nitrophenyl Acetate

| Property | Value | Source |

| CAS Number | 830-03-5 | [1][3][8] |

| Molecular Formula | C₈H₇NO₄ | [1][2][7] |

| Molecular Weight | 181.15 g/mol | [1][7][8][9] |

| Appearance | Powder or crystals | [9][10] |

| Color | White to yellow to green | [3] |

| Melting Point | 75-77 °C | [4][9][11] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol (B145695), acetone, and dichloromethane. | [4][5] |

| Storage Temperature | -20°C or below +30°C depending on the supplier and intended use. | [8][9][11] |

Synthesis of 4-Nitrophenyl Acetate

4-Nitrophenyl acetate can be synthesized through the esterification of 4-nitrophenol with acetic acid. One method involves the use of an immobilized lipase from Bacillus coagulans in an organic solvent like n-heptane. This enzymatic synthesis can achieve a high conversion rate of the reactants into 4-nitrophenyl acetate.[12]

Key parameters for enzymatic synthesis: [12]

-

Reactants: 4-nitrophenol and acetic acid (100 mM each)

-

Enzyme: Immobilized lipase

-

Solvent: n-heptane

-

Temperature: 65°C

-

Reaction Time: 3 hours for approximately 74.3% to 90% conversion

Applications in Research and Drug Development

The primary application of 4-nitrophenyl acetate is as a substrate for assaying the activity of various hydrolytic enzymes, particularly esterases and lipases.[4][5][6] It is also used to study the enzymatic activity of Carbonic Anhydrase III.[2][4]

The hydrolysis of 4-NPA by an esterase yields acetate and 4-nitrophenol. The product, 4-nitrophenol, is a chromogenic compound with a distinct yellow color, and its absorbance can be measured spectrophotometrically at approximately 405-410 nm to quantify enzyme activity.[13][14] This property makes 4-NPA an invaluable tool in:

-

Enzyme kinetics studies

-

High-throughput screening for enzyme inhibitors

-

Evaluating the efficiency of potential drug candidates targeting esterases or lipases

Experimental Protocols

General Esterase Activity Assay using 4-Nitrophenyl Acetate

This protocol outlines a standard method for determining esterase activity using 4-NPA as a substrate.

Materials:

-

4-Nitrophenyl acetate (Substrate)

-

Enzyme solution (e.g., purified esterase, cell lysate)

-

Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)[15]

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm[13][14]

Procedure:

-

Preparation of Substrate Stock Solution: Dissolve 4-nitrophenyl acetate in a suitable organic solvent (e.g., 100 mg/ml in ethanol or a 3 mM solution in acetone/water).[6][15] Due to the instability of 4-NPA in aqueous solutions, it is recommended to prepare this solution fresh just before the assay.[13]

-

Preparation of Working Substrate Solution: Dilute the stock solution to the desired final concentration in the assay buffer.

-

Enzyme Reaction:

-

In a microplate well or a cuvette, add the assay buffer.

-

Add a specific volume of the enzyme solution.

-

To initiate the reaction, add the working substrate solution. The final reaction mixture may contain, for example, 100 μL of the substrate, 30 μL of diluted enzyme, and 2,870 μL of reaction buffer.[14]

-

-

Control: Prepare a no-enzyme control by adding the assay buffer instead of the enzyme solution to account for the spontaneous hydrolysis of 4-NPA.[13]

-

Measurement: Immediately measure the absorbance of the solution at 405 nm (or 410 nm) over a specific period.[13][14] The rate of increase in absorbance is proportional to the enzyme activity.

-

Calculation of Enzyme Activity: Enzyme activity is typically defined as the amount of enzyme that releases 1 μmol of 4-nitrophenol per minute under the specified conditions.[14] A standard curve of 4-nitrophenol can be used to convert the absorbance values to the concentration of the product formed.[13]

Visualizations

Enzymatic Hydrolysis of 4-Nitrophenyl Acetate

The following diagram illustrates the workflow of a typical esterase assay using 4-nitrophenyl acetate.

Caption: Workflow for an esterase assay using 4-Nitrophenyl acetate.

Signaling Pathway of 4-NPA Hydrolysis

The hydrolysis of 4-nitrophenyl acetate by an esterase is a direct enzymatic reaction rather than a complex signaling pathway. The following diagram illustrates this chemical transformation.

Caption: Enzymatic hydrolysis of 4-Nitrophenyl acetate.

Safety and Handling

4-Nitrophenyl acetate may cause an allergic skin reaction and serious eye damage.[7][8] It may also intensify fire as it is an oxidizer.[7][8]

Handling Precautions: [16]

-

Wash thoroughly after handling.

-

Avoid contact with eyes, skin, and clothing.

-

Use with adequate ventilation.

-

Keep the container tightly closed.

Personal Protective Equipment (PPE): [16]

-

Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin: Wear appropriate protective gloves.

-

Clothing: Wear appropriate protective clothing.

-

Respirators: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[16] For biochemical use, it is often stored at -20°C.[9][11]

Conclusion

4-Nitrophenyl acetate is a versatile and indispensable tool in biochemical and pharmaceutical research. Its chromogenic properties provide a straightforward and reliable method for assaying esterase and lipase activity. Understanding its chemical properties, synthesis, and proper handling is essential for its effective and safe use in the laboratory. The detailed protocols and visualizations provided in this guide serve as a comprehensive resource for researchers and scientists working in enzymology and drug development.

References

- 1. scbt.com [scbt.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-Nitrophenyl acetate, 98% 830-03-5 India [ottokemi.com]

- 4. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. 4-Nitrophenyl acetate = 99.0 GC 830-03-5 [sigmaaldrich.com]

- 10. CAS 830-03-5 | Sigma-Aldrich [sigmaaldrich.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. 2.5. Enzymatic Activity Assay [bio-protocol.org]

- 15. Team:AHUT-ZJU-China/Protocol - 2020.igem.org [2020.igem.org]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 4-Nitrophenyl Acetate for Researchers and Drug Development Professionals

Introduction

4-Nitrophenyl acetate (B1210297) (4-NPA) is a widely utilized chromogenic substrate in biochemical and pharmaceutical research. Its simple structure and the colorimetric properties of its hydrolysis product make it an invaluable tool for studying the kinetics of various esterase and lipase (B570770) enzymes. This technical guide provides a comprehensive overview of 4-Nitrophenyl acetate, including its physicochemical properties, detailed experimental protocols for its use in enzyme assays, and a workflow for assay execution. The molecular weight of 4-Nitrophenyl acetate is 181.15 g/mol .[1][2][3]

Physicochemical and Safety Data

A summary of the key quantitative data for 4-Nitrophenyl acetate is presented below for easy reference.

| Property | Value | References |

| Molecular Weight | 181.15 g/mol | [1][2][4] |

| Molecular Formula | C₈H₇NO₄ | [1][4] |

| CAS Number | 830-03-5 | [1] |

| Melting Point | 75-77 °C | |

| Appearance | Off-white to yellow powder/crystals | [2] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. Limited solubility in water. | [5] |

| Purity | ≥98% | [1] |

Core Application: A Substrate for Hydrolase Activity

4-Nitrophenyl acetate serves as a key substrate for assaying the activity of esterases and lipases.[1] The fundamental principle of this assay is the enzymatic hydrolysis of the ester bond in 4-NPA. This reaction yields acetic acid and 4-nitrophenol (B140041). Under neutral to alkaline conditions, 4-nitrophenol forms the 4-nitrophenolate (B89219) ion, which is a yellow-colored product with a strong absorbance at approximately 400-410 nm. The rate of formation of this yellow product is directly proportional to the enzymatic activity of the hydrolase being studied.

Experimental Protocols

Below are detailed methodologies for performing esterase and lipase activity assays using 4-Nitrophenyl acetate. These protocols are designed for a 96-well microplate format but can be adapted for other scales.

Esterase Activity Assay Protocol

This protocol is suitable for determining the kinetic parameters of various esterases, such as carboxylesterases.

1. Materials and Reagents:

-

4-Nitrophenyl acetate

-

Esterase enzyme (e.g., human carboxylesterase 1)

-

Assay Buffer: 50 mM Potassium Phosphate or Tris-HCl, pH 7.4

-

Solvent for substrate stock: Dimethyl sulfoxide (B87167) (DMSO) or acetonitrile

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of kinetic measurements at 405 nm

2. Preparation of Solutions:

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 4-Nitrophenyl acetate in DMSO to prepare a 10 mM stock solution. This stock should be stored at -20°C.

-

Enzyme Solution: Prepare a stock solution of the esterase in the assay buffer. The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate. Keep the enzyme solution on ice.

3. Assay Procedure:

-

In a 96-well microplate, add 180 µL of assay buffer to each well.

-

Add 10 µL of the enzyme solution to the appropriate wells. For blank or control wells, add 10 µL of assay buffer.

-

Pre-incubate the plate at a desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the 4-Nitrophenyl acetate stock solution to each well. The final volume in each well will be 200 µL.

-

Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.[6]

4. Data Analysis:

-

Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank reaction from the rate of the enzymatic reaction.[7]

-

The concentration of the product (4-nitrophenol) can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol at the specific pH, c is the concentration, and l is the path length. A standard curve of 4-nitrophenol can also be generated to determine the product concentration.[8]

Lipase Activity Assay Protocol

This protocol is adapted for lipases, which often require an emulsified substrate for optimal activity.

1. Materials and Reagents:

-

4-Nitrophenyl acetate

-

Lipase enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Emulsifying agent: Triton X-100

-

Solvent for substrate stock: Isopropanol or Chloroform

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions:

-

Substrate Stock Solution (10 mM): Prepare a 10 mM stock solution of 4-Nitrophenyl acetate in isopropanol. Store at -20°C.

-

Substrate Emulsion: To prepare a working substrate emulsion, add the 4-Nitrophenyl acetate stock solution to the assay buffer containing a surfactant like Triton X-100 (e.g., 1% v/v). The mixture should be vortexed vigorously and sonicated to form a stable emulsion. This should be prepared fresh.[9]

-

Enzyme Solution: Prepare a stock solution of the lipase in the assay buffer. The optimal concentration should be determined empirically.

3. Assay Procedure:

-

Set up the 96-well microplate by adding 180 µL of the substrate emulsion to each well.

-

Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 20 µL of the enzyme solution to the appropriate wells. For the blank, add 20 µL of the assay buffer.

-

Immediately begin kinetic measurements of absorbance at 405-410 nm in a microplate reader.

4. Data Analysis:

-

The rate of the enzymatic reaction is determined by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.[9]

-

As with the esterase assay, subtract the rate of the blank to correct for spontaneous hydrolysis.

Experimental Workflow Visualization

The logical flow of the enzyme activity assay using 4-Nitrophenyl acetate can be visualized as follows:

Caption: A flowchart illustrating the key steps in performing a hydrolase activity assay using 4-Nitrophenyl acetate.

Enzymatic Hydrolysis of 4-Nitrophenyl Acetate

The enzymatic reaction at the core of these assays is the hydrolysis of 4-Nitrophenyl acetate. This process is visually represented in the following diagram:

Caption: The enzymatic conversion of 4-Nitrophenyl acetate into its hydrolysis products.

References

- 1. scbt.com [scbt.com]

- 2. 4-Nitrophenyl acetate = 99.0 GC 830-03-5 [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Nitrophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrophenyl acetate (B1210297) (4-NPA), a crucial chromogenic substrate in biochemical assays and a versatile reagent in organic synthesis. This document details its chemical structure, physicochemical properties, spectroscopic data, and provides detailed experimental protocols for its synthesis and application in enzyme kinetics.

Chemical Structure and Identification

4-Nitrophenyl acetate is an ester of acetic acid and 4-nitrophenol (B140041). The presence of the electron-withdrawing nitro group on the phenyl ring makes the ester bond susceptible to nucleophilic attack, a key feature in its application as a substrate for hydrolytic enzymes.

Table 1: Chemical Identifiers for 4-Nitrophenyl Acetate

| Identifier | Value |

| IUPAC Name | (4-nitrophenyl) acetate |

| SMILES String | CC(=O)OC1=CC=C(C=C1)--INVALID-LINK--[O-][1] |

| InChI Key | QAUUDNIGJSLPSX-UHFFFAOYSA-N[1] |

| CAS Number | 830-03-5[1] |

| Molecular Formula | C₈H₇NO₄[1] |

| Synonyms | p-Nitrophenyl acetate, Acetic acid 4-nitrophenyl ester, p-Acetoxynitrobenzene[1] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 4-Nitrophenyl acetate are summarized below. These properties are essential for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Properties of 4-Nitrophenyl Acetate

| Property | Value |

| Molecular Weight | 181.15 g/mol [1] |

| Appearance | Off-white to beige crystalline powder |

| Melting Point | 77-79 °C |

| Boiling Point | >110 °C (decomposes) |

| Density | 1.244 g/cm³ at 20 °C |

| Solubility | Soluble in ethanol (B145695) (100 mg/ml), acetone, and dichloromethane. Limited solubility in water. |

| pKa | Not applicable (ester) |

Table 3: Spectroscopic Data for 4-Nitrophenyl Acetate

| Spectroscopic Technique | Key Features |

| ¹H NMR | Spectral data available in public databases. |

| ¹³C NMR | Spectral data available in public databases. |

| IR Spectroscopy | Conforms to the structure, with characteristic ester and nitro group absorptions. |

| UV-Vis Spectroscopy | The hydrolysis product, 4-nitrophenol, exhibits strong absorbance at approximately 405 nm under alkaline conditions. |

Experimental Protocols

Synthesis of 4-Nitrophenyl Acetate

This protocol describes a representative method for the synthesis of 4-Nitrophenyl acetate via the esterification of 4-nitrophenol with acetic anhydride (B1165640).

Materials:

-

4-Nitrophenol

-

Acetic anhydride

-

Pyridine (B92270) (catalyst)

-

Dichloromethane (solvent)

-

5% Hydrochloric acid (HCl) solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-nitrophenol in dichloromethane.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add a molar excess of acetic anhydride to the stirred solution at room temperature.

-

Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% HCl solution, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Nitrophenyl acetate.

Esterase Activity Assay using 4-Nitrophenyl Acetate

This protocol outlines a general method for determining esterase activity by monitoring the hydrolysis of 4-Nitrophenyl acetate. The production of 4-nitrophenol is measured spectrophotometrically.

Materials:

-

4-Nitrophenyl acetate stock solution (e.g., in ethanol or DMSO)

-

Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at the optimal pH for the enzyme)

-

Enzyme solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a working solution of 4-Nitrophenyl acetate by diluting the stock solution in the assay buffer to the desired final concentration.

-

In a 96-well microplate, add the assay buffer to the wells.

-

Add the enzyme solution to the appropriate wells. Include a blank control with buffer instead of the enzyme solution to account for non-enzymatic hydrolysis.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for a few minutes.

-

Initiate the reaction by adding the 4-Nitrophenyl acetate working solution to all wells.

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

Calculate the rate of reaction (change in absorbance per unit time) from the linear portion of the absorbance versus time plot.

-

The enzymatic activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenolate (B89219) under the specific assay conditions.

Reaction Mechanism and Visualization

The enzymatic hydrolysis of 4-Nitrophenyl acetate by a serine hydrolase, such as chymotrypsin (B1334515) or a generic esterase, typically proceeds via a two-step "ping-pong" mechanism. This involves the formation of a covalent acyl-enzyme intermediate.

Step 1: Acylation The serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing 4-nitrophenol and forming an acyl-enzyme intermediate.

Step 2: Deacylation A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which collapses to release the acetate molecule and regenerate the free enzyme.

Figure 1. Enzymatic hydrolysis of 4-Nitrophenyl acetate.

References

An In-depth Technical Guide to the Synthesis of 4-Nitrophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-nitrophenyl acetate (B1210297), a key reagent and intermediate in various biochemical assays and organic synthesis applications. This document details the core synthetic methodologies, presents quantitative data for process optimization, and offers detailed experimental protocols for laboratory-scale preparation.

Introduction

4-Nitrophenyl acetate (4-NPA) is an ester of acetic acid and 4-nitrophenol (B140041). Its utility in research and development stems from the fact that its hydrolysis, often enzyme-catalyzed, releases the intensely yellow-colored 4-nitrophenolate (B89219) anion under basic conditions. This property makes it a widely used substrate for assaying the activity of various esterases, including lipases and proteases. In organic synthesis, it serves as a useful acetylating agent. This guide will focus on the two most prevalent and practical synthetic routes to 4-NPA: the direct esterification of 4-nitrophenol and a two-step synthesis commencing from p-nitrochlorobenzene.

Core Synthesis Pathways

The synthesis of 4-nitrophenyl acetate is predominantly achieved through two reliable methods:

-

Pathway 1: Esterification of 4-Nitrophenol with Acetic Anhydride (B1165640). This is the most common laboratory method, involving the direct acylation of 4-nitrophenol with acetic anhydride. The reaction is typically facilitated by a base catalyst, such as pyridine (B92270), or a strong acid catalyst.

-

Pathway 2: Synthesis from p-Nitrochlorobenzene. This industrial-scale process involves a two-step sequence: the nucleophilic aromatic substitution of p-nitrochlorobenzene with sodium hydroxide (B78521) to form sodium p-nitrophenolate, followed by acetylation of the phenolate.

Below is a diagram illustrating the primary chemical transformation for the synthesis of 4-nitrophenyl acetate from 4-nitrophenol.

Caption: Chemical reaction for the synthesis of 4-nitrophenyl acetate.

Quantitative Data Presentation

The selection of a synthesis pathway can be dictated by factors such as scale, desired purity, and available starting materials. The following table summarizes key quantitative data for the described synthesis methods.

| Synthesis Pathway | Starting Material(s) | Key Reagents | Reaction Conditions | Reported Yield | Reference |

| Pathway 2 | p-Nitrochlorobenzene | Sodium Hydroxide, Acetylating Agent | Step 1 (Hydroxylation): 140°C, 0.3 MPa, 10 hours. Step 2 (Acetylation): Not specified | 90.6% | [1] |

| Pathway 1 | 4-Nitrophenol | Acetic Anhydride, Pyridine | Room temperature | >95% (expected for phenols) | [2] |

| Pathway 1 | 4-Nitrophenol | Acetic Anhydride, Imidazole, Pyridine | Room temperature, buffered solution | ~55% (in 25 mins) | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments discussed in this guide.

Pathway 1: Esterification of 4-Nitrophenol with Acetic Anhydride (Pyridine-Catalyzed)

This protocol describes a common laboratory-scale synthesis of 4-nitrophenyl acetate using pyridine as a catalyst.

Materials:

-

4-Nitrophenol

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (or Ethyl Acetate)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

Round-bottom flask with magnetic stir bar

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-nitrophenol (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of 4-nitrophenol) under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0°C in an ice bath.

-

Addition of Acetic Anhydride: To the cooled solution, slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of dry methanol.

-

Work-up:

-

Co-evaporate the reaction mixture with toluene (B28343) under reduced pressure to remove the pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Recrystallization):

-

Dissolve the crude 4-nitrophenyl acetate in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

-

Dry the purified crystals in a vacuum oven.

Pathway 2: Synthesis from p-Nitrochlorobenzene

This two-step process is suitable for larger-scale production and avoids the direct handling of 4-nitrophenol.

Step 1: Synthesis of Sodium p-Nitrophenolate

Materials:

-

p-Nitrochlorobenzene (PNCB)

-

Sodium Hydroxide (NaOH)

-

Water

-

Pressure reactor

Procedure:

-

Reaction Setup: A solution of sodium hydroxide is prepared (optimal mass fraction of 15%).[1]

-

Hydroxylation: The p-nitrochlorobenzene and sodium hydroxide solution are charged into a pressure reactor. The molar ratio of sodium hydroxide to p-nitrochlorobenzene should be 2.5:1.[1]

-

Reaction: The reactor is heated to 140°C, and the pressure is maintained at 0.3 MPa for 10 hours.[1]

-

Isolation: After the reaction is complete, the resulting solution of sodium p-nitrophenolate is cooled.

Step 2: Acetylation of Sodium p-Nitrophenolate

Materials:

-

Sodium p-nitrophenolate solution (from Step 1)

-

Acetylating agent (e.g., acetic anhydride or acetyl chloride)

Procedure:

-

Acetylation: The sodium p-nitrophenolate solution is treated with an acetylating agent to form 4-nitrophenyl acetate.

-

Isolation and Purification: The product is then isolated and purified, typically by recrystallization as described in the previous section, to yield the final product. A reported yield for this overall process is 90.6%.[1]

Experimental Workflow and Logic

The following diagram illustrates the general experimental workflow for the synthesis and purification of 4-nitrophenyl acetate.

Caption: General experimental workflow for synthesis and purification.

References

A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 4-nitrophenyl acetate (B1210297) (4-NPA), a crucial chromogenic substrate in enzyme kinetics and a valuable building block in organic synthesis. Understanding its solubility in various organic solvents is paramount for optimizing experimental conditions, ensuring reproducibility, and advancing research and development in pharmaceuticals and biotechnology.

Physicochemical Properties of 4-Nitrophenyl Acetate

4-Nitrophenyl acetate is a pale yellow to amber-colored crystalline solid.[1] Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its behavior in solution.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | [2] |

| Molecular Weight | 181.15 g/mol | [2] |

| CAS Number | 830-03-5 | [3] |

| Melting Point | 77-79 °C | [4] |

| Appearance | White to yellow to green powder/crystal | [5] |

| Water Solubility | Insoluble / Partly miscible | [6][7][8] |

Quantitative Solubility Data

The solubility of 4-nitrophenyl acetate is significantly influenced by the polarity of the solvent, with greater solubility observed in more polar organic solvents.[3] While comprehensive quantitative data across a wide range of solvents at a standardized temperature is not extensively documented in a single source, the following table compiles available data.

| Solvent | Solubility | Conditions | Reference |

| Ethanol | 100 mg/mL | With heat | [9][10] |

| Methanol | 10 mg/mL | Not Specified | [10] |

| Acetone | Soluble | Not Specified | [3] |

| Dichloromethane | Soluble | Not Specified | [3] |

| Water | 0.53 g/L | Not Specified | [11] |

It is important to note that temperature can significantly enhance the solubility of 4-nitrophenyl acetate in certain solvents.[3]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[12] The following protocol provides a detailed methodology for determining the solubility of 4-nitrophenyl acetate in a chosen organic solvent.

Materials and Equipment

-

4-Nitrophenyl acetate (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-nitrophenyl acetate to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant speed (e.g., 150 rpm) for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[12]

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the same organic solvent to bring the concentration of 4-nitrophenyl acetate within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

For HPLC analysis, a reverse-phase C18 column is suitable. The mobile phase can consist of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric or formic acid.[1] The concentration of 4-nitrophenol, the hydrolysis product, and the remaining 4-nitrophenyl acetate can be monitored.[13]

-

For UV-Vis spectrophotometry, the absorbance of the solution can be measured at a wavelength where 4-nitrophenyl acetate has a strong absorbance.

-

Prepare a calibration curve using standard solutions of 4-nitrophenyl acetate of known concentrations to determine the concentration of the analyte in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of 4-nitrophenyl acetate in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and reaction pathways involving 4-nitrophenyl acetate.

Caption: General workflow for determining the solubility of 4-nitrophenyl acetate.

Caption: Enzymatic hydrolysis of 4-nitrophenyl acetate by esterase.

References

- 1. Separation of 4-Nitrophenyl bromoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 5. 4-Nitrophenyl Acetate | 830-03-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]

- 8. 4-Nitrophenyl acetate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mpbio.com [mpbio.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. scielo.br [scielo.br]

- 13. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

4-Nitrophenyl Acetate: A Technical Guide to its Molar Extinction Coefficient and Application in Enzyme Assays

This technical guide provides an in-depth analysis of the molar extinction coefficient of 4-nitrophenyl acetate (B1210297) (pNPA) and its hydrolysis product, 4-nitrophenolate (B89219). It is intended for researchers, scientists, and drug development professionals who utilize pNPA in colorimetric assays for detecting esterase activity. This document outlines the critical parameters governing its optical properties, provides detailed experimental protocols for its use, and presents a standardized workflow for enzyme kinetic analysis.

Core Principles: The Utility of pNPA in Colorimetric Assays

4-Nitrophenyl acetate is a widely used substrate in biochemical assays, particularly for enzymes such as acetylcholinesterase, butyrylcholinesterase, and other esterases. The utility of pNPA lies in its enzymatic hydrolysis, which yields acetate and 4-nitrophenol (B140041). In alkaline conditions (typically pH > 7), 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which exhibits a distinct yellow color. This change in color allows for the straightforward spectrophotometric monitoring of enzyme activity.

The concentration of the produced 4-nitrophenolate can be quantified using the Beer-Lambert law (A = εbc), where 'A' is the absorbance, 'ε' is the molar extinction coefficient, 'b' is the path length of the cuvette, and 'c' is the concentration. An accurate molar extinction coefficient is therefore paramount for the precise determination of enzyme kinetics.

Molar Extinction Coefficients of pNPA and 4-Nitrophenolate

The molar extinction coefficient is highly dependent on the specific conditions of the assay, most notably the pH, solvent, and wavelength of measurement. The substrate, pNPA, is colorless and its absorbance is typically monitored in the UV range, while the product, 4-nitrophenolate, is monitored in the visible range.

| Compound | Wavelength (nm) | pH | Solvent/Buffer | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| 4-Nitrophenyl Acetate | 275 | 7.5 | 50 mM Potassium Phosphate | 8,200 |

| 4-Nitrophenolate | 400 | 7.5 | 50 mM Potassium Phosphate | 18,000 |

| 4-Nitrophenolate | 405 | 10.5 | 0.1 M Borate Buffer | 18,300 |

| 4-Nitrophenolate | 400 | 10.0 | 0.2 M Sodium Borate | 17,800 |

| 4-Nitrophenolate | 404 | 7.0 | 0.1 M Phosphate Buffer | 9,620 |

Experimental Protocols

Protocol 1: Determination of the Molar Extinction Coefficient of 4-Nitrophenolate

This protocol describes the generation of a standard curve to determine the molar extinction coefficient of 4-nitrophenolate under specific assay conditions.

Materials:

-

4-Nitrophenol

-

Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a Stock Solution: Prepare a 1 mM stock solution of 4-nitrophenol in the chosen assay buffer.

-

Create a Dilution Series: Generate a series of dilutions from the stock solution to create standards of known concentrations (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM, 100 µM) in the assay buffer.

-

Measure Absorbance: Measure the absorbance of each standard solution at the desired wavelength (e.g., 400 nm). Use the assay buffer as a blank.

-

Plot the Standard Curve: Plot the absorbance values against the corresponding concentrations of 4-nitrophenol.

-

Calculate the Molar Extinction Coefficient: The slope of the resulting linear regression line represents the molar extinction coefficient (ε) according to the Beer-Lambert law (since the path length 'b' is typically 1 cm).

Protocol 2: General Enzyme Assay Using pNPA

This protocol provides a general workflow for measuring the activity of an esterase enzyme using pNPA as the substrate.

Materials:

-

4-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in DMSO)

-

Esterase enzyme solution of unknown concentration

-

Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture by adding the assay buffer and the pNPA substrate to achieve a final desired concentration (e.g., 1 mM).

-

Initiate the Reaction: Add a small volume of the enzyme solution to the reaction mixture to start the hydrolysis reaction. The final volume should be constant for all assays.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at the predetermined wavelength for 4-nitrophenolate (e.g., 400 nm) over a set period (e.g., 5-10 minutes) at a constant temperature.

-

Calculate the Rate of Reaction: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔA/min).

-

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation in terms of concentration per unit time. The formula is:

-

Activity (M/min) = (ΔA / min) / ε

-

Where ε is the molar extinction coefficient of 4-nitrophenolate determined under identical assay conditions.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining enzyme kinetics using the pNPA assay, from initial setup to final data analysis.

Caption: Workflow for Enzyme Kinetic Analysis using pNPA.

Hydrolysis of 4-Nitrophenyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrolysis of 4-nitrophenyl acetate (B1210297) (pNPA), a widely utilized reaction in biochemical and pharmaceutical research. The document details the core reaction, its products, and the various catalytic mechanisms that govern its rate. Furthermore, it presents quantitative kinetic data, comprehensive experimental protocols for monitoring the reaction, and visual representations of the underlying chemical and procedural workflows.

Core Reaction and Products

The hydrolysis of 4-nitrophenyl acetate is a chemical reaction in which water cleaves the ester bond of the pNPA molecule. This process yields two primary products: acetate and 4-nitrophenol (B140041) .[1] The latter product, 4-nitrophenol, is a chromogenic compound that exhibits a distinct yellow color in solution, with a maximum absorbance wavelength of approximately 400-410 nm.[1][2] This property is central to the widespread use of pNPA in colorimetric assays for detecting and quantifying the activity of various hydrolytic enzymes.

Reaction Mechanisms and Catalysis

The hydrolysis of pNPA can proceed through several catalytic pathways, including uncatalyzed (spontaneous) hydrolysis, acid-base catalysis, and enzyme catalysis.

Uncatalyzed and Acid-Base Catalyzed Hydrolysis

In aqueous solutions, 4-nitrophenyl acetate can undergo spontaneous hydrolysis, although this process is relatively slow.[3] The rate of this uncatalyzed reaction is influenced by the pH of the solution. The hydrolysis of pNPA is subject to both acid and base catalysis, exhibiting a characteristic U-shaped pH-rate profile.[4] The reaction is accelerated at both low and high pH values due to the catalytic effects of hydronium and hydroxide (B78521) ions, respectively.[4]

Enzyme-Catalyzed Hydrolysis

A diverse range of enzymes can catalyze the hydrolysis of 4-nitrophenyl acetate. These enzymes, often esterases or proteases with esterase activity, significantly accelerate the reaction rate. Common examples include:

-

Esterases and Lipases : These enzymes are frequently assayed using pNPA as a substrate.[1][2]

-

Trypsin and α-Chymotrypsin : These proteases also exhibit esterase activity and can hydrolyze pNPA. The mechanism for chymotrypsin (B1334515) involves a two-stage process of enzyme acetylation followed by deacetylation.[5][6]

-

Carbonic Anhydrase : Certain isoforms of this enzyme have been shown to catalyze pNPA hydrolysis.[7]

The general mechanism for enzyme-catalyzed hydrolysis involves the formation of an enzyme-substrate complex, followed by a nucleophilic attack on the carbonyl carbon of the ester, leading to the release of 4-nitrophenol and an acylated enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the free enzyme.

Quantitative Kinetic Data

The rate of 4-nitrophenyl acetate hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts. Below is a summary of key kinetic parameters reported in the literature.

| Parameter | Condition | Value | Reference |

| Activation Energy (Ea) | pH 2-11 | 54.7 kJ·mol⁻¹ | [4] |

| Enthalpy of Activation (ΔH‡) | pH 2-11 | 52.2 kJ·mol⁻¹ | [4] |

| Entropy of Activation (ΔS‡) | pH 2-11 | -47.8 J·mol⁻¹·K⁻¹ | [4] |

| kcat/Km for Acetylcholinesterase | Optimal pH | 1.6 x 10⁸ M⁻¹s⁻¹ | [6] |

Experimental Protocols

The following section details a generalized experimental protocol for monitoring the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate using spectrophotometry.

Reagents and Materials

-

4-Nitrophenyl acetate (pNPA) stock solution (e.g., 50 mM in acetonitrile (B52724) or methanol).[1][4]

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 9.0, or phosphate (B84403) buffer at the desired pH).[8]

-

Enzyme solution of appropriate concentration.

-

Spectrophotometer capable of measuring absorbance at 400-410 nm.

-

Cuvettes or microplate reader.

Assay Procedure

-

Prepare the Reaction Mixture : In a suitable vessel (e.g., a cuvette), combine the reaction buffer and the enzyme solution. The final volume and concentrations should be optimized for the specific enzyme and experimental conditions.

-

Equilibrate : Incubate the reaction mixture at the desired temperature for a set period (e.g., 5 minutes) to ensure thermal equilibrium.[8]

-

Initiate the Reaction : Add a small volume of the pNPA stock solution to the reaction mixture to initiate the hydrolysis. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1% v/v) to minimize its effect on the reaction.[4]

-

Monitor Absorbance : Immediately begin monitoring the change in absorbance at 400-410 nm over time.[1][2]

-

Control Experiment : It is crucial to run a parallel control experiment without the enzyme to measure the rate of spontaneous, uncatalyzed hydrolysis of pNPA.[3] The rate of the control reaction should be subtracted from the rate of the enzyme-catalyzed reaction to determine the true enzymatic activity.

-

Data Analysis : The rate of the reaction can be determined from the initial linear portion of the absorbance versus time plot. The concentration of the product, 4-nitrophenol, can be calculated using the Beer-Lambert law, for which a standard curve of known 4-nitrophenol concentrations should be prepared.[3]

Visualizations

Reaction Mechanism

The following diagram illustrates the general base-catalyzed hydrolysis of 4-nitrophenyl acetate.

Caption: Base-catalyzed hydrolysis of 4-nitrophenyl acetate.

Experimental Workflow

The diagram below outlines the key steps in a typical experimental workflow for an enzyme-catalyzed pNPA hydrolysis assay.

Caption: Workflow for pNPA enzyme activity assay.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. irejournals.com [irejournals.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. The hydrolysis of p-nitrophenyl acetate: A versatile reaction to study enzyme kinetics - ProQuest [proquest.com]

- 7. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2.5. Enzymatic Activity Assay [bio-protocol.org]

An In-depth Technical Guide to the Mechanism of Action of 4-Nitrophenyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary